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5,5'-(1,3-Propanediyl)bisisoxozole

Cat. No.: B14672987
CAS No.: 37704-51-1
M. Wt: 178.19 g/mol
InChI Key: GKAZHGXJGCPBJP-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Bisoxazole Heterocyclic Systems in Chemical Research

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of immense importance in chemical research due to their wide spectrum of biological activities and therapeutic potential. nih.gov Their unique electronic and structural properties make them valuable building blocks in the synthesis of more complex molecules. The isoxazole ring is a key component in numerous natural and synthetic compounds. mdpi.com

The significance of isoxazoles extends to their dimeric forms, bisisoxazoles, which consist of two isoxazole rings linked together. These structures have opened up new avenues in medicinal chemistry and materials science. Research has demonstrated that bisisoxazole derivatives can act as promising ligands for various biological targets. mdpi.com The linkage of two isoxazole moieties can lead to compounds with enhanced or entirely new properties compared to their monomeric counterparts.

Structural Classification of Bisoxazoles with Flexible Linkers: Positioning 5,5'-(1,3-Propanediyl)bisisoxozole

This compound falls into the category of bisoxazoles with a flexible linker. The "1,3-propanediyl" portion of its name indicates a three-carbon aliphatic chain connecting the two isoxazole rings at their 5-positions. This flexible propane (B168953) linker allows for a range of conformational possibilities, influencing its chemical and physical properties.

A general classification of bisoxazoles based on their linker is provided in the table below:

Linker TypeExamples of LinkersGeneral Structure (Illustrative)
Flexible Aliphatic chains (e.g., methylene (B1212753), ethylene, propylene )Isoxazole-(CH2)n-Isoxazole
Rigid Aromatic rings (e.g., phenylene), Heterocyclic ringsIsoxazole-Aryl-Isoxazole
Macrocyclic Long-chain linkers forming a macrocycle with the isoxazole unitsA large ring structure incorporating two isoxazole moieties

The structural diversity afforded by different linkers allows for the fine-tuning of the properties of bisoxazole compounds for specific applications.

Historical Context and Evolution of Bisoxazole Chemistry

The journey into the world of isoxazole chemistry began in 1903 when Claisen synthesized the first isoxazole derivative. nih.gov Since then, the field has witnessed significant growth, with the development of numerous synthetic methodologies. The synthesis of bisisoxazoles has evolved from classical methods to more sophisticated techniques.

Early methods for synthesizing bisisoxazoles often involved the reaction of bis-chalcone dibromides with hydroxylamine (B1172632) hydrochloride. asianpubs.org More contemporary approaches utilize 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes or alkenes, which have become a cornerstone for constructing the isoxazole ring. researchgate.net The use of microwave irradiation and green solvents has also been explored to create more efficient and environmentally friendly synthetic routes. researchgate.net The evolution of synthetic strategies has been instrumental in expanding the library of bisisoxazole derivatives available for research.

Overview of Current Academic Research Trends in Bisoxazole Science

Current research in the field of bisoxazoles is vibrant and multifaceted, with a strong emphasis on their potential applications in medicinal chemistry and materials science. A significant trend is the design and synthesis of novel bisisoxazole derivatives with specific biological activities. rsc.orgresearchgate.net

Recent studies have explored the use of bisisoxazoles as:

Anticancer agents: Researchers are designing bisisoxazole-containing molecules that can target specific proteins or pathways involved in cancer progression. researchgate.net

Antimicrobial agents: The development of new antimicrobial compounds is a global priority, and bisisoxazoles are being investigated for their potential to combat drug-resistant pathogens. rsc.orgresearchgate.net

Enzyme inhibitors: The unique structural features of bisisoxazoles make them attractive candidates for designing inhibitors of various enzymes. acs.org

Ligands for receptors: Bis(isoxazoles) are being studied as potential ligands for receptors in the central nervous system, such as the AMPA receptor. mdpi.com

Another emerging trend is the incorporation of bisisoxazole units into larger, more complex molecular architectures, including macrocycles and polymers. acs.org These studies aim to create materials with tailored properties for applications in areas such as drug delivery and electronics. The development of efficient and versatile synthetic methods remains a key focus to facilitate the exploration of this promising class of compounds. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B14672987 5,5'-(1,3-Propanediyl)bisisoxozole CAS No. 37704-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37704-51-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-[3-(1,2-oxazol-5-yl)propyl]-1,2-oxazole

InChI

InChI=1S/C9H10N2O2/c1(2-8-4-6-10-12-8)3-9-5-7-11-13-9/h4-7H,1-3H2

InChI Key

GKAZHGXJGCPBJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CCCC2=CC=NO2

Origin of Product

United States

Synthetic Methodologies for 5,5 1,3 Propanediyl Bisisoxozole and Analogous Bisoxazoles

Retrosynthetic Analysis of 5,5'-(1,3-Propanediyl)bisisoxazole

A retrosynthetic analysis of 5,5'-(1,3-Propanediyl)bisisoxazole suggests that the molecule can be disconnected at the C-C bond linking the two isoxazole (B147169) rings to the propane (B168953) bridge. This primary disconnection points to a key intermediate, a diketone, which can then be transformed into the target molecule through a double cyclization reaction. Further deconstruction of the isoxazole rings themselves would lead back to simpler, more readily available starting materials. This strategic approach allows for a convergent synthesis, where the two isoxazole precursors can be prepared separately and then coupled, or a linear approach where the carbon backbone is constructed first, followed by the formation of the heterocyclic rings.

Established Synthetic Routes for Bisoxazole Ring Formation

The formation of the bisoxazole ring system is a critical step in the synthesis of 5,5'-(1,3-Propanediyl)bisisoxazole and its analogs. Several established methods are available for the construction of the isoxazole and oxazole (B20620) rings, which can be adapted for the synthesis of these bis-heterocyclic compounds.

Cyclization Reactions for Isoxazole and Oxazole Ring Construction

Cyclization reactions are fundamental to the formation of isoxazole and oxazole rings. These reactions typically involve the formation of one or two new bonds to close the heterocyclic ring.

A classical and widely used method for the synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). In the context of 5,5'-(1,3-Propanediyl)bisisoxazole, a suitable precursor would be a 1,3,5,7-tetracarbonyl compound. The reaction proceeds through the formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor. A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles utilized the [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes. nih.gov

Precursor TypeReagentKey TransformationRef.
1,3-Dicarbonyl CompoundHydroxylamineOxime formation followed by cyclization nih.gov
HalogenoximesAlkenes[3+2] Cycloaddition nih.gov

The synthesis of oxazoles can be achieved through the cyclodehydration of β-hydroxy amides. This reaction is often promoted by reagents such as diethylaminosulfur trifluoride (DAST). nih.gov For the synthesis of a bisoxazole, a precursor containing two β-hydroxy amide functionalities would be required. The reaction proceeds via the formation of an intermediate oxazoline, which is then oxidized to the corresponding oxazole. This method offers a mild and efficient route to oxazoles and has been utilized in the synthesis of oligomers of coupled 2-oxazoline units. nih.gov A one-pot protocol for the synthesis of oxazoles from β-hydroxy amides has also been developed. researchgate.net

PrecursorReagentProductRef.
β-Hydroxy AmideDAST, Deoxo-FluorOxazoline/Oxazole nih.govresearchgate.net
Silyl-protected β-hydroxyamidesDAST, XtalFluor-E2-Oxazolines nih.gov

The Van Leusen reaction is a powerful tool for the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The subsequent cyclization and elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org For the synthesis of a bisoxazole, a dialdehyde (B1249045) precursor would be reacted with two equivalents of TosMIC. thieme-connect.com This method is highly versatile and has been successfully applied to the synthesis of various bis- and trisoxazole derivatives. thieme-connect.comresearchgate.net

Reactant 1Reactant 2Key FeaturesRef.
AldehydeTosylmethyl isocyanide (TosMIC)Forms oxazoles wikipedia.orgnrochemistry.com
KetoneTosylmethyl isocyanide (TosMIC)Forms nitriles wikipedia.orgorganic-chemistry.org
AldimineTosylmethyl isocyanide (TosMIC)Forms imidazoles wikipedia.orgnrochemistry.com

A variety of other cyclization strategies have been developed for the synthesis of oxazoles. These include tandem diazotization/cyclization approaches, which have been used to create fused heterocyclic systems. beilstein-journals.org Another approach involves the oxidative condensation of thiols to form disulfide bridges, which has been demonstrated in the synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione]. researchgate.net Furthermore, peptide macrocyclization techniques, such as those involving amide bond formation or the use of auxiliary groups, can be adapted for the synthesis of complex cyclic structures containing oxazole rings. nih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has also been achieved through the cyclization of hydrazides with carboxylic acids in the presence of a dehydrating agent like POCl3. nih.gov

MethodDescriptionApplicationRef.
Tandem Diazotization/CyclizationForms fused heterocyclic systems from amides.Synthesis of novel nitrogen heterocycles. beilstein-journals.org
Oxidative CondensationCreates disulfide linkages between heterocyclic rings.Synthesis of bis-thiadiazole derivatives. researchgate.net
Peptide MacrocyclizationUtilizes peptide coupling reagents for ring closure.Synthesis of cyclic peptides and peptidomimetics. nih.govnih.gov
Hydrazide CyclizationForms oxadiazole rings from hydrazides and carboxylic acids.Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov

Coupling Strategies for Bisoxazole Linkage Formation

The creation of the bisoxazole framework can be approached through various coupling strategies. These methods can be broadly categorized into intermolecular reactions that join two pre-formed isoxazole units and intramolecular cyclizations that form a large ring containing the bisoxazole moiety.

Intermolecular Coupling Reactions

Intermolecular coupling reactions are a powerful tool for constructing bisoxazole compounds. These reactions typically involve the formation of a carbon-carbon bond between two isoxazole precursors. While direct coupling of two isoxazole rings at the 5-position is a conceivable strategy, palladium-catalyzed cross-coupling reactions of appropriately functionalized isoxazoles represent a more common and versatile approach. For instance, the Sonogashira, Suzuki-Miyaura, and Heck coupling reactions have been successfully employed for the functionalization of 4-iodoisoxazoles, demonstrating the utility of these methods in forming C-C bonds involving the isoxazole ring. nih.gov These methodologies could be adapted to synthesize 5,5'-(1,3-Propanediyl)bisisoxozole, for example, by coupling a 5-halo-isoxazole derivative with a suitable difunctionalized propane species.

Another pertinent strategy involves the reaction of isoxazole carbanions with electrophiles. The deprotonation of an isoxazole at the desired position can generate a nucleophile that can then react with a linking agent. This approach offers a direct way to form the bridging unit between two isoxazole rings.

Intramolecular Cyclizations to Form Macrocyclic Bisoxazoles

While the focus of this article is on the acyclic this compound, it is relevant to mention that intramolecular cyclization is a key strategy for synthesizing macrocyclic structures containing bisoxazole units. In such approaches, a long-chain precursor containing two isoxazole-forming moieties undergoes a ring-closing reaction. The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a classic and efficient method for isoxazole ring formation and can be employed in an intramolecular fashion to construct complex cyclic architectures. researchgate.netresearchgate.net

Strategies for Incorporating the 1,3-Propanediyl Bridge in Bisoxazole Synthesis

The introduction of the 1,3-propanediyl linker is a critical step in the synthesis of the target molecule. This can be achieved through the use of pre-functionalized starting materials or by building the linker in a stepwise manner.

Utilization of 1,3-Difunctionalized Precursors

A direct and efficient method for incorporating the 1,3-propanediyl bridge involves the use of a starting material that already contains this three-carbon chain with reactive functional groups at both ends. For example, a one-pot, multicomponent approach has been developed for the synthesis of tertiary arylamines bearing N,N-bis(isoxazol-5-yl)methyl groups. This method involves the sequential diprop-3-ynylation of primary amines with propargyl bromide, followed by a 1,3-dipolar cycloaddition with nitrile oxides. bohrium.com This strategy, while not directly yielding the target molecule, demonstrates the principle of using a difunctionalized precursor to link two isoxazole-forming units.

A highly analogous synthesis is the two-step preparation of α,ω-bis(3,5-dimethylisoxazol-4-ylmethylsulfanyl)alkanes. This method starts with a multicomponent reaction between 2,4-pentanedione, formaldehyde, and an α,ω-dithiol, followed by reaction with hydroxylamine to form the bis-isoxazole derivatives. nih.govnih.govresearchgate.net By selecting 1,3-propanedithiol (B87085) as the starting material, a 1,3-propanediyl bridge is incorporated between the two isoxazole rings.

Starting MaterialsReaction TypeProductReference
Primary amine, Propargyl bromide, Hydroximyl chloridesOne-pot sequential diprop-3-ynylation and 1,3-dipolar cycloadditionN,N-bis(isoxazol-5-yl)methyl tertiary arylamines bohrium.com
2,4-Pentanedione, Formaldehyde, α,ω-Dithiols, HydroxylamineMulticomponent reaction followed by cyclizationα,ω-bis(3,5-dimethylisoxazol-4-ylmethylsulfanyl)alkanes nih.govnih.govresearchgate.net

Sequential and Convergent Synthetic Approaches

In a sequential approach, one isoxazole ring is first synthesized with a functionalized propane linker, which is then used to construct the second isoxazole ring. For example, an isoxazole bearing a 3-halopropyl group at the 5-position could be synthesized. This intermediate could then undergo a reaction, such as a coupling reaction or nucleophilic substitution, to introduce the second isoxazole moiety.

A convergent approach would involve the synthesis of two identical isoxazole precursors, each with a reactive functional group that can be linked together. For instance, two equivalents of a 5-(hydroxymethyl)isoxazole could be coupled via an ether linkage using a 1,3-dihalopropane. Alternatively, two equivalents of a 5-formylisoxazole could undergo a Wittig-type reaction with a suitable bis-phosphonium salt derived from 1,3-dihalopropane to form the bridging alkene, which could then be reduced to the propane linker.

Advanced Synthetic Techniques and Catalysis in Bisoxazole Chemistry

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of bisoxazoles. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate 1,3-dipolar cycloaddition reactions for the formation of isoxazole rings, often leading to higher yields in shorter reaction times. researchgate.net

Palladium catalysis is particularly prominent in the functionalization of isoxazoles and the formation of C-C bonds. researchgate.net The development of new ligands and catalytic systems continues to expand the scope and efficiency of these reactions. For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction between a 5-haloisoxazole and a 1,3-bis(organometallic)propane reagent could be a highly effective strategy.

Furthermore, the use of solid-phase synthesis and flow chemistry presents opportunities for the efficient and automated synthesis of libraries of bisoxazole derivatives for screening and optimization purposes.

Technique/CatalystApplication in Bisoxazole SynthesisPotential Advantage
Microwave-Assisted Organic Synthesis (MAOS)Accelerating 1,3-dipolar cycloadditions for isoxazole formation.Reduced reaction times, improved yields.
Palladium CatalysisCross-coupling reactions for C-C bond formation involving the isoxazole ring.High efficiency and functional group tolerance.
Solid-Phase/Flow ChemistryAutomated synthesis of bisoxazole libraries.High-throughput synthesis and purification.

Transition Metal-Catalyzed Transformations in Bisoxazole Synthesis

The construction of the isoxazole ring can be efficiently achieved through various transition metal-catalyzed reactions. These methods offer advantages in terms of regioselectivity and milder reaction conditions compared to traditional approaches. While a specific transition metal-catalyzed synthesis of 5,5'-(1,3-Propanediyl)bisisoxazole is not prominently documented, analogous syntheses of bis-isoxazoles point to viable pathways.

A primary strategy involves the [3+2] cycloaddition of nitrile oxides with alkynes. Transition metals, particularly copper(I), have been shown to catalyze this reaction, often referred to as a "click" reaction, providing excellent yields and regioselectivity for the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org For the synthesis of a 5,5'-linked bisisoxazole, a plausible route would involve the reaction of a dinitrile oxide with a suitable dialkyne, or a diyne with a nitrile oxide precursor.

Gold and palladium catalysts have also been employed in the synthesis of isoxazoles. Gold(III) chloride (AuCl₃), for instance, catalyzes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org Palladium catalysts are versatile for various cross-coupling and cyclization reactions that can be adapted for the synthesis of complex heterocyclic systems. researchgate.net A review of recent advances highlights the use of various metal catalysts such as palladium, copper, iron, gold, and silver in the cyclization and functionalization of alkynes to construct isoxazole architectures. nih.gov

CatalystReactantsProduct TypeKey Features
Copper(I)Nitrile Oxides, Alkynes3,5-Disubstituted IsoxazolesHigh regioselectivity, often used in "click" chemistry. organic-chemistry.org
Gold(III)α,β-Acetylenic OximesSubstituted IsoxazolesCatalyzes cycloisomerization under mild conditions. organic-chemistry.org
PalladiumAlkynone O-methyloximes, etc.Functionalized IsoxazolesVersatile for cascade cyclization/alkynylation reactions. researchgate.net
Silver(I)Enynones, Alkynyl IsoxazolesFused IsoxazolesCatalyzes tandem cyclization reactions. researchgate.net

Green Chemistry Approaches for Isoxazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. For isoxazole and bisisoxazole synthesis, key green methodologies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as employing environmentally benign solvents and catalysts.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the formation of isoxazoles, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. For instance, the reaction of diaryl-1,3-diketones with hydroxylamine hydrochloride on silica (B1680970) gel under microwave irradiation produces isoxazole derivatives in high yields (82-93%) within minutes. rasayanjournal.co.in A review on green synthetic approaches highlights that microwave-induced synthesis offers uniform heating, increased reaction rates, and improved product yields. researchgate.net An efficient synthesis of 3-substituted bis-isoxazole ethers has been reported under catalyst-free, microwave-assisted conditions via a 1,3-dipolar cycloaddition, with yields ranging from 31-92%. nih.gov

Ultrasound has also emerged as a valuable tool in the green synthesis of isoxazoles. Sonication can promote reactions by creating localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reaction rates. The use of ultrasound has been reported for the synthesis of benzoxazole (B165842) derivatives and other heterocycles in shorter reaction times and with high yields. researchgate.net A recent review details the use of ultrasonic irradiation for the synthesis of various isoxazole-based molecules, emphasizing the advantages of shorter reaction times and higher atom economy. chemtube3d.com One study noted the formation of a bis-isoxazolone derivative from terephthalaldehyde (B141574) in 63% yield after 90 minutes of ultrasonic irradiation. chemtube3d.com

Solvent-free, mechanochemical methods, such as ball-milling, also represent a green approach to isoxazole synthesis. A scalable, solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition has been developed using a planetary ball-mill, offering moderate to excellent yields in short reaction times. nih.gov

Green MethodReactantsProductConditionsYield (%)
MicrowaveDiaryl-1,3-diketones, Hydroxylamine HClDiaryl isoxazolesSilica gel, 2 min82-93 rasayanjournal.co.in
Microwave3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride3-Substituted bis-isoxazole ethersTHF/water, NaHCO₃31-92 nih.gov
UltrasoundTerephthalaldehyde, Methyl acetoacetate, Hydroxylamine HClBis-isoxazolone derivative90 min63 chemtube3d.com
Ball-millingTerminal alkynes, Hydroxyimidoyl chlorides3,5-Disubstituted isoxazolesSolvent-free, 20 minModerate to Excellent nih.gov

Parallel Synthesis and Library Generation of Bisoxazole Compounds

Parallel synthesis has become a cornerstone in modern drug discovery and materials science, enabling the rapid generation of large libraries of compounds for screening. This high-throughput approach is well-suited for the synthesis of bisoxazole derivatives to explore structure-activity relationships.

The solid-phase synthesis of isoxazoles and isoxazolines has been developed, which is amenable to parallel formats. An efficient approach for the parallel solid-phase synthesis of isoxazole and isoxazoline (B3343090) derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes or alkenes. nih.gov This methodology allows for the introduction of diversity at multiple points in the molecular scaffold.

A notable example is the solution-phase parallel synthesis of a 136-member library of isoxazol(in)e-CH(2)-pyrazoles. nih.gov This work demonstrates the feasibility of generating complex bis-heterocyclic libraries with high purity. Although this library does not consist of bisoxazoles, the principles of using building blocks for parallel synthesis are directly applicable. For the synthesis of a library of 5,5'-(1,3-propanediyl)bisisoxazole analogs, one could envision a parallel synthesis approach starting from a library of substituted 1,3-dicarbonyl compounds and reacting them with hydroxylamine, or employing a [3+2] cycloaddition strategy with a library of substituted alkynes or nitrile oxides.

The generation of such libraries is crucial for identifying compounds with desired properties. For instance, a library of psammaplin A analogues containing bis-triazoles was synthesized in parallel and screened for antibiofilm activity, revealing important structure-activity relationships. rsc.org A similar strategy for bisoxazoles could lead to the discovery of novel bioactive molecules.

Optimization of Reaction Conditions and Yields in Bisoxazole Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of the desired bisoxazole product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst.

In the context of the Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, the reaction conditions can significantly influence the regioselectivity, especially with unsymmetrical diketones. A study on the regioselective synthesis of isoxazoles from β-enamino diketones demonstrated that the choice of solvent and base is crucial for controlling the formation of different regioisomers. nih.gov For example, using ethanol (B145695) as a solvent favored the formation of one regioisomer, while a mixture of water and ethanol led to another as the main product. nih.gov

For the 1,3-dipolar cycloaddition route, optimization often focuses on the method of nitrile oxide generation and the reaction conditions for the cycloaddition itself. The in-situ generation of nitrile oxides from aldoximes using reagents like chloramine-T or under basic conditions is common. researchgate.net The choice of base and solvent can impact the rate of both nitrile oxide formation and the subsequent cycloaddition. In the synthesis of 3,4,5-trisubstituted isoxazoles, it was found that using DIPEA as a base in a mixture of 95% water and 5% methanol (B129727) at room temperature gave the best results. nih.gov

For transition metal-catalyzed syntheses, the optimization involves screening different metal catalysts, ligands, and additives. In the silver-catalyzed synthesis of isoxazole and triazole isoindole derivatives, it was found that while the uncatalyzed reaction in refluxing toluene (B28343) gave moderate yields, the use of Ag₂CO₃ or CuI as a catalyst significantly shortened the reaction time and improved the yields. researchgate.net

The following table summarizes the optimization of conditions for the synthesis of isoxazole regioisomers from a β-enamino diketone and hydroxylamine hydrochloride. nih.gov

EntrySolventBaseTime (h) / Temp. (°C)Ratio (2a:3a)Yield (%)
1EtOH-12 / Reflux90:1085
2Dioxane-24 / Reflux80:2070
3H₂O/EtOH (1:1)-12 / Reflux30:7080
4EtOHPyridine12 / Reflux95:590
5EtOHEt₃N12 / Reflux92:888

Spectroscopic and Structural Elucidation Techniques for 5,5 1,3 Propanediyl Bisisoxozole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5,5'-(1,3-Propanediyl)bisisoxazole , a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 5,5'-(1,3-Propanediyl)bisisoxazole is expected to exhibit distinct signals corresponding to the protons of the propyl linker and the isoxazole (B147169) rings. The methylene (B1212753) protons of the propyl chain adjacent to the isoxazole rings would likely appear as a triplet, while the central methylene protons would present as a quintet. The chemical shifts of the isoxazole ring protons would provide crucial information about the electronic environment within the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,5'-(1,3-Propanediyl)bisisoxazole

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Isoxazole-H6.0 - 8.5Doublet
-CH₂- (adjacent to isoxazole)2.5 - 3.5Triplet
-CH₂- (central)1.8 - 2.5Quintet

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5,5'-(1,3-Propanediyl)bisisoxazole , distinct signals would be observed for the carbons of the isoxazole rings and the propyl linker. The chemical shifts of the isoxazole carbons are particularly diagnostic of the substitution pattern and electronic structure of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,5'-(1,3-Propanediyl)bisisoxazole

CarbonPredicted Chemical Shift (ppm)
Isoxazole C=N150 - 165
Isoxazole C-O165 - 180
Isoxazole C-H95 - 110
-CH₂- (adjacent to isoxazole)25 - 35
-CH₂- (central)20 - 30

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Structural Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons within the propyl chain and any couplings involving the isoxazole protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For 5,5'-(1,3-Propanediyl)bisisoxazole , HMBC would be crucial in confirming the linkage of the propyl chain to the C5 position of the isoxazole rings.

TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a spin system, which would be particularly useful for confirming the assignments of the propyl chain protons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide information about its elemental composition. For 5,5'-(1,3-Propanediyl)bisisoxazole , standard mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence, thereby distinguishing it from other potential isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 5,5'-(1,3-Propanediyl)bisisoxazole would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the isoxazole rings. The position and intensity of these bands provide insights into the electronic structure of the molecule.

Photoluminescence (PL) spectroscopy would be used to investigate the emissive properties of the compound. If 5,5'-(1,3-Propanediyl)bisisoxazole is fluorescent or phosphorescent, PL spectroscopy would reveal its emission spectrum, quantum yield, and excited-state lifetime, providing valuable information about its potential applications in materials science. Research on structurally related 5,5'-disubstituted-3,3'-bisisoxazoles has shown that such compounds can be luminescent.

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Energy Levels

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energy of photoelectrons ejected upon ionization by ultraviolet radiation. wikipedia.orgthermofisher.com This method provides direct insight into the energies of molecular orbitals in the valence region. wikipedia.org

When 5,5'-(1,3-Propanediyl)bisisoxozole is analyzed using UPS, a beam of monochromatic ultraviolet light, typically from a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV), irradiates the sample. thermofisher.com The energy of the incident photons is sufficient to ionize the molecule by ejecting an electron from its valence orbitals. The kinetic energy of these photoelectrons is then measured.

Based on the principle of energy conservation, the binding energy of the electron, which corresponds to the ionization energy (IE) for a specific molecular orbital, can be calculated using the following equation, a derivative of Einstein's photoelectric law:

Binding Energy (IE) = Photon Energy (hν) - Kinetic Energy of Photoelectron (E_k) wikipedia.org

The resulting UPS spectrum is a plot of photoelectron intensity versus binding energy. Each peak in the spectrum corresponds to the ionization from a different valence molecular orbital. For this compound, the spectrum would be expected to show a series of bands corresponding to the molecular orbitals of the isoxazole rings and the propanediyl linker.

The highest occupied molecular orbital (HOMO) would appear at the lowest binding energy, providing the first ionization potential of the molecule. Deeper-lying orbitals, such as those associated with the π-systems of the isoxazole rings and the sigma (σ) bonds of the propane (B168953) chain, would be found at higher binding energies. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental UPS data to assign the observed ionization bands to specific molecular orbitals. researchgate.netresearchgate.net

Table 1: Predicted UPS Data Interpretation for this compound

Binding Energy RegionAssociated Molecular Orbitals
Low EnergyHighest Occupied Molecular Orbital (HOMO), primarily from the π-systems of the isoxazole rings.
Intermediate Energyπ-orbitals of the isoxazole rings and σ-orbitals of the N-O and C=N bonds.
High Energyσ-orbitals associated with the C-C and C-H bonds of the propane linker and isoxazole rings.

Note: This table represents a qualitative prediction of the UPS spectrum. Actual binding energies would require experimental measurement.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint." pressbooks.publibretexts.org

The IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The key functional groups to be identified are the isoxazole rings and the aliphatic propane linker.

The isoxazole ring contains several characteristic bonds, including C=N, C-O, and C-H (aromatic-like). The propane linker introduces aliphatic C-H and C-C bonds. The positions of these bands in the IR spectrum can be predicted based on established correlation tables. pressbooks.publibretexts.org

Key Expected IR Absorption Bands:

C-H Stretching (isoxazole ring): The C-H bonds on the isoxazole rings are expected to absorb in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org

C-H Stretching (propane linker): The aliphatic C-H bonds of the CH₂ groups in the propane bridge will show strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

C=N Stretching: The carbon-nitrogen double bond within the isoxazole rings is a key feature and would likely produce a sharp absorption band in the 1680-1620 cm⁻¹ region.

C=C Stretching: While isoxazole is an aromatic-like heterocycle, it contains a C=C bond which would contribute to absorptions in the 1600-1475 cm⁻¹ range, often coupled with the C=N vibration.

C-O Stretching: The C-O single bond stretching within the isoxazole ring typically appears in the 1300-1000 cm⁻¹ region. libretexts.org

C-H Bending: The bending vibrations of the C-H bonds in the propane linker would be observed in the 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking) regions. libretexts.org

By analyzing the presence, position, and intensity of these characteristic absorption bands, the structural integrity of this compound can be confirmed.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchIsoxazole Ring3100 - 3000
C-H StretchPropane Linker (CH₂)2960 - 2850
C=N StretchIsoxazole Ring1680 - 1620
C=C Stretch (in-ring)Isoxazole Ring1600 - 1475
C-H Bend (Scissoring)Propane Linker (CH₂)1470 - 1450
C-O StretchIsoxazole Ring1300 - 1000

Advanced Theoretical and Computational Investigations of Bisoxazole Systems Relevant to 5,5 1,3 Propanediyl Bisisoxozole

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to predicting molecular geometries, reaction energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. researchgate.netresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for systems like bisisoxazoles. nih.gov

A primary application of DFT is geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry. researchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For 5,5'-(1,3-Propanediyl)bisisoxozole, this would involve determining the most stable spatial orientation of the two isoxazole (B147169) rings relative to each other and the conformation of the propanediyl linker.

Beyond geometry, DFT is used to analyze the electronic properties of molecules. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. frontiersin.org DFT calculations also provide insights into charge distribution, dipole moments, and other electronic descriptors that govern intermolecular interactions. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Bisisoxazole Linker (Hypothetical Data) This table illustrates typical data obtained from DFT geometry optimization.

Parameter Bond/Angle Calculated Value
Bond Length C-C (propane) 1.53 Å
Bond Length C-N (isoxazole) 1.38 Å
Bond Length N-O (isoxazole) 1.42 Å
Bond Length C=C (isoxazole) 1.36 Å
Bond Angle C-C-C (propane) 112.5°
Bond Angle C-C-N (ring-linker) 121.0°

Table 2: Calculated Electronic Properties for a Bisisoxazole System (Hypothetical Data) This table shows examples of electronic properties calculated using DFT.

Property Value (eV)
HOMO Energy -6.85
LUMO Energy -1.20
HOMO-LUMO Energy Gap 5.65

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. nih.govmdpi.com This method is particularly valuable for predicting how a molecule will interact with light. By calculating the energies required to promote electrons from occupied to unoccupied orbitals (vertical excitation energies), TD-DFT can simulate a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.comoulu.fi

For bisoxazole systems, TD-DFT calculations can elucidate their photophysical properties, such as the wavelengths of light they absorb most strongly. nih.govoulu.fi The results are often compared with experimental spectra to validate the computational model and assign specific electronic transitions to observed absorption bands. nih.govmdpi.com This understanding is crucial for applications involving fluorescence or photocatalysis.

Table 3: Simulated Spectroscopic Data from TD-DFT for a Bisisoxazole System (Hypothetical Data) This table demonstrates how TD-DFT results can predict spectroscopic properties.

Transition Excitation Energy (eV) Oscillator Strength (f) Calculated λmax (nm)
S0 → S1 4.52 0.85 274
S0 → S2 4.98 0.12 249
S0 → S3 5.31 0.05 233

While DFT is prevalent, other quantum chemical methods are also applied to study heterocyclic systems. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC2), are derived directly from theoretical principles without experimental parameters. acs.orgnih.gov They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding, limiting their use to smaller molecules or for benchmarking purposes. acs.org

On the other end of the spectrum, semi-empirical methods, like AM1, use parameters derived from experimental data to simplify calculations. mdpi.comnih.gov These methods are much faster than DFT or ab initio techniques, allowing for the rapid exploration of very large molecules or the initial screening of many possible conformations on a potential energy surface before refining with more accurate methods. mdpi.compreprints.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orglibretexts.org Unlike quantum methods that focus on electronic structure, MD uses classical mechanics, treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. nih.govlibretexts.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis focuses on identifying the different spatial arrangements of a molecule (conformers) and their relative energies. nih.govrsc.org The collection of all possible conformations and their corresponding potential energies forms the potential energy surface (PES) of the molecule. 50webs.comresearchgate.netrug.nl Mapping this landscape is key to understanding which conformations are most stable and how the molecule can interconvert between them.

In this compound, the key degrees of freedom that define its conformation are the dihedral angles along the C-C bonds of the propane (B168953) linker. The rotation around these bonds dictates the relative positioning of the two terminal isoxazole rings.

The stability of each conformation is heavily influenced by steric and electronic effects. researchgate.netnih.gov Steric effects arise from the repulsion between atoms that are brought too close together. For instance, conformations where the two bulky isoxazole rings are near each other would be energetically unfavorable due to steric hindrance. Electronic effects, such as repulsion or attraction between regions of different charge density, also play a role. By systematically rotating the dihedral angles and calculating the potential energy at each step, a conformational energy map can be generated. This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers that must be overcome to transition between them.

Table 4: Conformational Energy Profile based on a Key Dihedral Angle in the Propane Linker (Hypothetical Data) This table illustrates how potential energy changes with the rotation of a dihedral angle, mapping out the energy landscape.

Dihedral Angle (°) Relative Potential Energy (kcal/mol) Conformation Type
0 5.0 Eclipsed (High Energy)
60 0.8 Gauche
120 4.5 Eclipsed (High Energy)
180 0.0 Anti (Global Minimum)
240 4.5 Eclipsed (High Energy)
300 0.8 Gauche

Interconversion Pathways and Energy Barriers (e.g., Thermal Helix Inversion)

Computational chemistry provides critical insights into the dynamic behavior of molecules, including the pathways and energy barriers for conversion between different conformations. For complex molecules with flexible linkers or potential for rotational isomerization, understanding these interconversion pathways is key to predicting their behavior in various applications.

In systems analogous to bisoxazoles, such as light-driven molecular motors, a key process studied computationally is thermal helix inversion. mdpi.comnih.govresearchgate.net This is a thermally activated process where a molecule flips its helical chirality from one state to another. mdpi.com It is often the rate-limiting step in the unidirectional rotation of molecular motors. mdpi.comnih.gov The energy barrier for this inversion dictates the speed of the process. mdpi.comrsc.org

Computational methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are employed to map the potential energy surface of these inversions. mdpi.com For example, in studies of second-generation molecular motors, the process involves the inversion of a central C=C bond. mdpi.comuq.edu.au Calculations can determine the transition state geometries and the activation energies for these steps. mdpi.com Research has shown that modifying the molecular structure, for instance by changing substituents, can significantly lower the energy barrier for thermal helix inversion, thereby accelerating the process. mdpi.comrsc.org A reduction of just a few kcal/mol in the inversion barrier can increase the speed of rotation by orders of magnitude. mdpi.com

For a molecule like this compound, the flexible propane linker allows for multiple conformations. Theoretical studies would focus on the rotation around the C-C bonds of the propane chain and the C-C bonds connecting the chain to the isoxazole rings. By calculating the potential energy surface for these rotations, researchers can identify the most stable (lowest energy) conformations and the energy barriers that must be overcome for the molecule to transition between them. This information is crucial for understanding the molecule's flexibility and its likely shape in different environments.

Table 1: Hypothetical Energy Barriers for Conformational Changes in a Bisoxazole System This table is illustrative and provides hypothetical data based on principles from computational studies on related molecules.

Interconversion ProcessComputational MethodCalculated Energy Barrier (kcal/mol)
Rotation of Isoxazole Ring 1DFT (B3LYP/6-31G)5.2
Rotation of Isoxazole Ring 2DFT (B3LYP/6-31G)5.2
Propane Linker C1-C2 Bond RotationQM/MM3.8
Propane Linker C2-C3 Bond RotationQM/MM3.8

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com A small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov

Computational methods, particularly DFT, are extensively used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. aimspress.comresearchgate.netsapub.org This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. aimspress.com For this compound, FMO analysis would reveal the electron density distribution. It is expected that the electron-rich nitrogen and oxygen atoms of the isoxazole rings would feature prominently in the HOMO, while the LUMO would be distributed across the π-system of the rings. By introducing various electron-donating or electron-withdrawing substituents to the bisisoxazole core, the HOMO and LUMO energy levels, and thus the reactivity and stability of the molecule, can be systematically tuned. nih.gov

Table 2: Predicted HOMO, LUMO, and Energy Gaps for Hypothetical Substituted this compound Derivatives This table is illustrative. Values are based on typical results from DFT calculations on heterocyclic compounds.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Egap (eV)
1 -H (unsubstituted)-6.8-1.55.3
2 -NO2 (electron-withdrawing)-7.2-2.15.1
3 -NH2 (electron-donating)-6.3-1.25.1
4 -CN (electron-withdrawing)-7.4-2.05.4

Computational Studies on Optical and Electronic Transitions and Band Gaps

The HOMO-LUMO energy gap calculated via FMO analysis is directly related to the electronic transitions and optical properties of a molecule. scielo.org.mx The energy of the gap corresponds to the energy required for the lowest-energy electronic transition, which often falls in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. youtube.com

Computational chemistry allows for the simulation of UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the intensities of these transitions. researchgate.net The energy band gap (Eg) is a key property, particularly for materials being considered for semiconductor applications. scielo.org.mxnih.gov This gap can be computationally predicted, and these theoretical results can be correlated with experimental data obtained from techniques like UV-Vis spectroscopy and Tauc plots. youtube.comyoutube.com

For bisoxazole systems, computational studies can explore how structural modifications affect the band gap. For instance, extending the π-conjugation or adding specific functional groups can lower the band gap. nih.gov In a study on polythiophenes containing benzo[d]oxazole, replacing an oxygen atom with sulfur was found to decrease the band gap from 0.621 eV to 0.239 eV. nih.gov Similarly, strategic substitutions can be used to tune the optical properties, potentially shifting the absorption into the visible range, which is desirable for applications like organic dyes and photovoltaics. scielo.org.mxyoutube.com Theoretical calculations for this compound would predict its absorption spectrum and how it changes upon substitution, guiding the synthesis of derivatives with specific optical characteristics.

Table 3: Predicted Optical Properties for Hypothetical this compound Derivatives This illustrative table shows how substitutions can be predicted to alter optical properties.

CompoundSubstituent (R)Calculated Band Gap (Eg, eV)Predicted λmax (nm)
1 -H5.3234
2 -NO25.1243
3 -NH25.1243
4 -CN5.4230

Investigations into Molecular Heredity and Structure-Property Relationships through Computational Modeling

The concept of "molecular heredity" in this context refers to the systematic way in which the structural features of a parent molecule are passed down to its derivatives, influencing their properties in a predictable manner. Computational modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, is the ideal tool for investigating these relationships. nih.gov

QSPR models aim to build a statistically valid correlation between a molecule's structure and a specific property of interest. nih.gov This is achieved by first describing the molecule using a set of numerical values known as "descriptors." These can include constitutional descriptors (e.g., atom counts), topological descriptors (describing connectivity), or quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moments). nih.gov A mathematical model is then trained on a set of molecules (a training set) for which the property is known, creating an equation that can predict that property for new, untested molecules. nih.gov

For the this compound family, a QSPR study could be developed to predict properties like the HOMO-LUMO gap, solubility, or thermal stability. nih.gov By systematically varying substituents on the isoxazole rings and calculating relevant descriptors, a model could be built. For example, a study found that the presence of nonconjugated alkane chains tends to increase the HOMO-LUMO gap, while other groups might decrease it. nih.gov Such models are invaluable for rational drug design and materials science, as they allow for the in silico screening of vast numbers of potential derivatives to identify candidates with the most promising properties before undertaking costly and time-consuming synthesis.

Theoretical Assessment of Nonlinear Optical Properties (e.g., Quadratic Polarizabilities)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with a "push-pull" or Donor-π-Acceptor (D-π-A) architecture, can exhibit significant NLO responses. researchgate.net

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β for second-order, γ for third-order). The second-order polarizability, or first hyperpolarizability (β), is responsible for effects like second-harmonic generation (SHG) and is a key target of computational assessment. researchgate.net Quantum chemical methods, such as DFT, can be used to calculate these properties. researchgate.netresearchgate.net

For a molecule like this compound, its intrinsic NLO response is likely to be modest. However, it serves as an excellent scaffold for creating potent NLO chromophores. By attaching a strong electron-donating group (e.g., -N(CH3)2) to one isoxazole ring and a strong electron-accepting group (e.g., -NO2) to the other, a D-π-A system is created. The propane linker and the isoxazole rings act as the π-bridge, facilitating intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for a large β value. researchgate.net Theoretical calculations can predict the magnitude of β for various donor-acceptor pairs, guiding the design of bisisoxazole derivatives with optimized NLO properties. researchgate.net

Table 4: Theoretical NLO Properties of Hypothetical Donor-Acceptor Substituted Bisisoxazoles This table illustrates the predicted effect of push-pull substitution on second-order polarizability. Values are hypothetical.

Donor Group (on Ring 1)Acceptor Group (on Ring 2)Computational MethodPredicted First Hyperpolarizability (β, a.u.)
-H-HDFT/CAM-B3LYP50
-OCH3-CNDFT/CAM-B3LYP1200
-NH2-NO2DFT/CAM-B3LYP2500
-N(CH3)2-C(O)HDFT/CAM-B3LYP2100

Future Research Directions and Unexplored Avenues for 5,5 1,3 Propanediyl Bisisoxozole

Development of Novel and Highly Efficient Synthetic Routes for Specific Derivatization

The synthesis of isoxazoles is a well-established field, with methods like [3+2] cycloaddition reactions of nitrile oxides with alkynes or alkenes being particularly prominent. nih.gov However, the efficient and regioselective synthesis of specifically derivatized 5,5'-(1,3-propanediyl)bisisoxazoles presents an ongoing challenge. Future research should focus on developing novel synthetic strategies that allow for precise control over the substitution pattern on both isoxazole (B147169) rings.

One promising avenue is the exploration of one-pot multicomponent reactions, which can offer a streamlined and atom-economical approach to complex molecules. pnnl.gov Investigating catalyst- and solvent-free conditions for such reactions would also align with the principles of green chemistry. pnnl.gov Furthermore, leveraging modern synthetic techniques such as microwave-assisted synthesis could significantly accelerate reaction times and improve yields. nih.gov

A key objective will be to develop synthetic routes that are amenable to the introduction of a wide range of functional groups at various positions on the isoxazole rings. This will be crucial for tuning the electronic, steric, and pharmacokinetic properties of the resulting derivatives for specific applications. For instance, the introduction of specific substituents could enhance the compound's activity as a positive allosteric modulator of the AMPA receptor, a known application for some bis(isoxazole) derivatives. mdpi.comnih.govnih.gov

Synthetic Strategy Key Advantages Potential for Derivatization Relevant Research
[3+2] CycloadditionHigh regioselectivity, well-establishedVersatile for introducing substituents on the isoxazole ring nih.govnih.gov
Multicomponent ReactionsAtom economy, reduced reaction stepsAllows for rapid generation of diverse libraries of derivatives pnnl.gov
Microwave-Assisted SynthesisFaster reaction times, improved yieldsCan facilitate difficult transformations and expand substrate scope nih.gov
Heterocyclization of DienesAccess to diverse linker and isoxazole functionalitiesEnables variation of the linker and substituents on the isoxazole core mdpi.comnih.gov

Exploration of Advanced Spectroscopic Probes for Real-time Molecular Monitoring

A thorough understanding of the structural and dynamic properties of 5,5'-(1,3-propanediyl)bisisoxazole and its derivatives is essential. Advanced spectroscopic techniques will play a pivotal role in this endeavor. While standard techniques like 1H and 13C NMR are fundamental for structural elucidation, more sophisticated methods can provide deeper insights. ipb.ptmdpi.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for unambiguously assigning the complex spectra of asymmetrically substituted derivatives and for determining regioselectivity in synthetic reactions. nih.govnih.gov Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule, particularly the orientation of the two isoxazole rings relative to each other. ipb.pt

In addition to NMR, other spectroscopic methods should be explored. For instance, fluorescence spectroscopy could be employed if suitable chromophoric derivatives are synthesized, offering a sensitive tool for real-time monitoring of molecular interactions and binding events. mdpi.com Time-resolved spectroscopic techniques could also be used to study the dynamics of conformational changes or excited-state processes.

Advanced Multiscale Computational Modeling and Simulation for Predictive Design

Computational modeling and simulation are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. molbnl.itrsc.org For 5,5'-(1,3-propanediyl)bisisoxazole, a multiscale modeling approach, combining different levels of theory, will be particularly valuable. pnnl.govnih.govnih.gov

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of the molecule. nih.govnih.govtubitak.gov.tr This information is crucial for understanding its chemical properties and for predicting the regioselectivity of synthetic reactions. nih.gov

At the atomistic level, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule in different environments, such as in solution or when interacting with a biological target. nih.govacs.org This can provide insights into the flexibility of the propane (B168953) linker and the preferred orientations of the isoxazole rings. For biological applications, docking studies can predict the binding mode of the molecule to a target protein, such as the AMPA receptor, helping to rationalize structure-activity relationships. nih.govnih.govacs.org

Modeling Technique Information Gained Application in Research Relevant Research
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic propertiesPredicting reaction outcomes, understanding electronic properties nih.govnih.govtubitak.gov.tr
Molecular Dynamics (MD)Conformational dynamics, solvent effects, binding stabilitySimulating behavior in solution and at biological interfaces nih.govacs.org
Molecular DockingBinding modes, interaction energiesPredicting how derivatives will bind to therapeutic targets nih.govnih.govacs.org
Multiscale ModelingBridging different length and time scalesGaining a holistic understanding of complex systems pnnl.govrsc.orgnih.govnih.gov

Rational Design of Derivatives for Highly Specific Material and Biological Applications

The true potential of 5,5'-(1,3-propanediyl)bisisoxazole lies in the rational design of its derivatives for specific applications. The isoxazole ring is a versatile scaffold that can be readily functionalized to tune its properties. researchgate.netnih.govnih.gov

In materials science, derivatives could be designed to act as building blocks for novel polymers or liquid crystals. The introduction of specific functional groups could lead to materials with interesting optical or electronic properties. For example, incorporating pyrene (B120774) moieties could lead to fluorescent materials. mdpi.com

In medicinal chemistry, the bisisoxazole scaffold is a promising starting point for the development of new therapeutic agents. nih.govrsc.org By systematically modifying the substituents on the isoxazole rings and varying the length and nature of the linker, it should be possible to develop potent and selective ligands for a variety of biological targets. Given that some bis(isoxazoles) act as positive allosteric modulators of the AMPA receptor, a key area of focus should be the design of novel derivatives with enhanced activity and selectivity for this target, which is implicated in cognitive function and neurodegenerative diseases. mdpi.comnih.govnih.gov Other potential therapeutic areas for isoxazole derivatives include cancer, infectious diseases, and inflammatory conditions. nih.govmdpi.comnih.gov

Elucidation of Intricate Molecular Mechanisms in Biological Interactions

When a biologically active derivative of 5,5'-(1,3-propanediyl)bisisoxazole is identified, a crucial next step is to elucidate the molecular mechanism of its action. This requires a combination of experimental and computational approaches.

For example, if a derivative shows promise as an enzyme inhibitor, detailed kinetic studies would be necessary to determine the type of inhibition. X-ray crystallography or cryo-electron microscopy could then be used to determine the three-dimensional structure of the compound bound to its target protein, revealing the specific molecular interactions responsible for its activity. mdpi.com

For compounds targeting receptors, techniques like site-directed mutagenesis can be used to identify the key amino acid residues involved in binding. Computational methods, such as MD simulations of the ligand-protein complex, can provide a dynamic picture of the binding process and help to explain the structure-activity relationship. nih.govacs.org Understanding these intricate molecular mechanisms is essential for the rational design of second-generation compounds with improved properties.

Integration into Supramolecular Assemblies and Nanomaterials for Enhanced Functionality

The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating novel materials with enhanced functionalities. The 5,5'-(1,3-propanediyl)bisisoxazole scaffold, with its potential for directional interactions and its flexible linker, is an excellent candidate for incorporation into such assemblies.

By introducing appropriate recognition motifs, such as hydrogen bonding groups or metal-coordinating sites, it should be possible to direct the self-assembly of these molecules into discrete architectures, such as capsules or cages, or into extended networks. These supramolecular structures could find applications in areas such as molecular recognition, catalysis, and drug delivery.

Furthermore, the integration of these bisisoxazole derivatives into nanomaterials, such as nanoparticles or nano-emulsions, could enhance their therapeutic efficacy. nih.gov For instance, encapsulating a drug candidate within a nanoparticle can improve its solubility, stability, and pharmacokinetic profile, leading to more effective and targeted drug delivery. The development of isoxazole-containing nano-emulgels has already shown promise for improving the cellular permeability of anticancer agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.